![molecular formula C16H21F3N2O3S B6446743 N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2548991-46-2](/img/structure/B6446743.png)
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide
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Overview
Description
The compound seems to be related to a class of molecules that contain a trifluoromethoxyphenyl group . This group is often found in pharmaceuticals and other biologically active compounds due to its unique properties .
Molecular Structure Analysis
The trifluoromethoxy group is an electron-withdrawing group. When introduced into the side chain of certain polymers, it can decrease the HOMO and LUMO energy levels of the polymers .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can also vary. For example, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were found to display various colors from reduced to oxidized states .
Mechanism of Action
Target of Action
The primary target of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
By inhibiting sEH, N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide affects the metabolism of EETs . EETs are involved in various biochemical pathways, including those related to inflammation and blood pressure regulation . By preventing the breakdown of EETs, this compound can potentially enhance the beneficial effects of these signaling molecules .
Pharmacokinetics
The compound’slipophilic 4-(trifluoromethoxy)phenyl fragment suggests that it may have good membrane permeability, which could enhance its bioavailability .
Result of Action
The inhibition of sEH by N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can lead to an increase in the levels of EETs . This can result in various molecular and cellular effects, such as reduced inflammation and regulated blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with sEH . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-5-3-12(4-6-14)10-21-9-1-2-13(11-21)20-25(22,23)15-7-8-15/h3-6,13,15,20H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUGRAVQVPLKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OC(F)(F)F)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide |
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